molecular formula C17H32N2O6 B11815204 Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid

Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid

Cat. No.: B11815204
M. Wt: 360.4 g/mol
InChI Key: UGQPBXDOLFRADH-UHFFFAOYSA-N
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Description

Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is a compound with the molecular formula C11H22N2O2.C2H2O4. It is known for its unique structure, which includes both oxalate and diazepane components. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves the reaction of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate with oxalic acid. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure consistency and quality control .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxalate derivatives, while substitution reactions may produce various substituted diazepane compounds .

Scientific Research Applications

Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological targets.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid is unique due to its combination of oxalate and diazepane components, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Properties

Molecular Formula

C17H32N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

ditert-butyl oxalate;7-methyl-1,4-diazepane-1-carboxylic acid

InChI

InChI=1S/C10H18O4.C7H14N2O2/c1-9(2,3)13-7(11)8(12)14-10(4,5)6;1-6-2-3-8-4-5-9(6)7(10)11/h1-6H3;6,8H,2-5H2,1H3,(H,10,11)

InChI Key

UGQPBXDOLFRADH-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCCN1C(=O)O.CC(C)(C)OC(=O)C(=O)OC(C)(C)C

Origin of Product

United States

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